molecular formula C18H18ClNOS B14433571 9H-Thioxanthen-2-ol, 7-chloro-9-[3-(dimethylamino)propylidene]-, (Z)- CAS No. 77200-93-2

9H-Thioxanthen-2-ol, 7-chloro-9-[3-(dimethylamino)propylidene]-, (Z)-

Cat. No.: B14433571
CAS No.: 77200-93-2
M. Wt: 331.9 g/mol
InChI Key: ABKZMYZDVYTHFV-UHFFFAOYSA-N
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Description

9H-Thioxanthen-2-ol, 7-chloro-9-[3-(dimethylamino)propylidene]-, (Z)- is a chemical compound known for its unique structure and properties It is a derivative of thioxanthene, which is a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Thioxanthen-2-ol, 7-chloro-9-[3-(dimethylamino)propylidene]-, (Z)- typically involves the reaction of thioxanthene derivatives with appropriate reagents. One common method involves the chlorination of thioxanthene followed by the introduction of the dimethylamino propylidene group. The reaction conditions often require the use of solvents such as dichloromethane or chloroform and catalysts like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

9H-Thioxanthen-2-ol, 7-chloro-9-[3-(dimethylamino)propylidene]-, (Z)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thioxanthene derivatives with different functional groups.

    Substitution: Halogen substitution reactions can introduce other functional groups at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

9H-Thioxanthen-2-ol, 7-chloro-9-[3-(dimethylamino)propylidene]-, (Z)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex thioxanthene derivatives.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9H-Thioxanthen-2-ol, 7-chloro-9-[3-(dimethylamino)propylidene]-, (Z)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-9H-thioxanthen-9-one
  • Chlorprothixene Hydrochloride
  • Zuclopenthixol Decanoate

Uniqueness

Compared to similar compounds, 9H-Thioxanthen-2-ol, 7-chloro-9-[3-(dimethylamino)propylidene]-, (Z)- is unique due to its specific structural features and the presence of the dimethylamino propylidene group

Properties

77200-93-2

Molecular Formula

C18H18ClNOS

Molecular Weight

331.9 g/mol

IUPAC Name

7-chloro-9-[3-(dimethylamino)propylidene]thioxanthen-2-ol

InChI

InChI=1S/C18H18ClNOS/c1-20(2)9-3-4-14-15-10-12(19)5-7-17(15)22-18-8-6-13(21)11-16(14)18/h4-8,10-11,21H,3,9H2,1-2H3

InChI Key

ABKZMYZDVYTHFV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC=C1C2=C(C=CC(=C2)O)SC3=C1C=C(C=C3)Cl

Origin of Product

United States

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